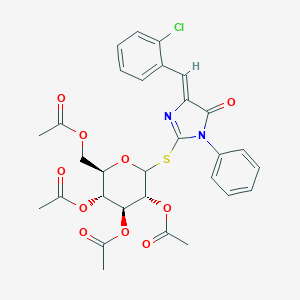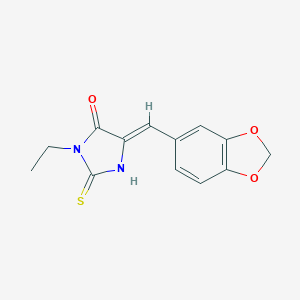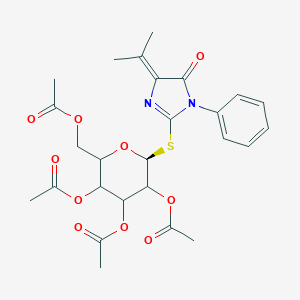![molecular formula C24H20ClN3O5S B303510 N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B303510.png)
N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide, also known as CDKI-73, is a novel compound that has been synthesized for the purpose of scientific research. This compound has shown promising results in various studies, particularly in the field of cancer research.
Mecanismo De Acción
N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide acts as a dual inhibitor of cyclin-dependent kinase 9 (CDK9) and DNA methyltransferase 1 (DNMT1). CDK9 is a protein kinase that is involved in the regulation of transcription, while DNMT1 is an enzyme that is involved in DNA methylation. N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide inhibits the activity of CDK9 and DNMT1, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has been shown to have a number of biochemical and physiological effects. In cancer cells, N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide inhibits the phosphorylation of RNA polymerase II, leading to the inhibition of transcription and cell proliferation. N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide also induces the expression of p21, a protein that is involved in the regulation of the cell cycle. In addition, N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), leading to the induction of apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has several advantages for lab experiments. It is a highly specific inhibitor of CDK9 and DNMT1, which makes it a useful tool for studying the role of these proteins in various biological processes. N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide also has a relatively low toxicity, which allows for its use in in vivo studies. However, N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. In addition, N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has limited solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for the study of N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide. One area of research is the optimization of the synthesis method to obtain higher yields of pure N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide. Another area of research is the development of N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide analogs with improved solubility and potency. In addition, further studies are needed to fully understand the long-term effects of N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide and its potential use in the treatment of various diseases. Finally, the use of N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide in combination with other drugs or therapies should be explored to determine its potential synergistic effects.
Métodos De Síntesis
N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide was synthesized using a multi-step process that involved the reaction of 2,4-dimethoxybenzaldehyde with 2-amino-5-chlorobenzonitrile to form 5-chloro-2,4-dimethoxyphenyl imidazole. This intermediate was then reacted with 4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazole-2-thiol to form N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide. The synthesis method was optimized to obtain high yields of pure N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide.
Aplicaciones Científicas De Investigación
N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, while having minimal effect on normal cells. In addition to its anti-cancer properties, N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Propiedades
Nombre del producto |
N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide |
|---|---|
Fórmula molecular |
C24H20ClN3O5S |
Peso molecular |
498 g/mol |
Nombre IUPAC |
N-(5-chloro-2,4-dimethoxyphenyl)-2-[(4E)-4-(furan-2-ylmethylidene)-5-oxo-1-phenylimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C24H20ClN3O5S/c1-31-20-13-21(32-2)18(12-17(20)25)26-22(29)14-34-24-27-19(11-16-9-6-10-33-16)23(30)28(24)15-7-4-3-5-8-15/h3-13H,14H2,1-2H3,(H,26,29)/b19-11+ |
Clave InChI |
RZBBAKMSHLRZCC-YBFXNURJSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1NC(=O)CSC2=N/C(=C/C3=CC=CO3)/C(=O)N2C4=CC=CC=C4)Cl)OC |
SMILES |
COC1=CC(=C(C=C1NC(=O)CSC2=NC(=CC3=CC=CO3)C(=O)N2C4=CC=CC=C4)Cl)OC |
SMILES canónico |
COC1=CC(=C(C=C1NC(=O)CSC2=NC(=CC3=CC=CO3)C(=O)N2C4=CC=CC=C4)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B303434.png)


![3-Benzyl-5-[4-(dimethylamino)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B303439.png)
![3-(4-Bromophenyl)-5-[4-(dimethylamino)-2-methoxybenzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B303440.png)
![3-(4-Bromophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B303441.png)

![2-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid](/img/structure/B303445.png)
![1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B303446.png)
![5-[4-(Dimethylamino)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B303449.png)
